Halogen Exchange Kinetics in Methanol and DMF: Br vs. Cl vs. I
In methanol at 100 °C, the symmetrical halogen-exchange reactivity order is I > Br > Cl, with relative rates of 1 : 0.0385 : 0.0092. In DMF, the order reverses to Cl > Br > I, with relative rates of 17.7 : 3.82 : 1 [1]. The bromo‑compound thus exhibits an intermediate, solvent‑tunable reactivity profile distinct from its chloro‑ and iodo‑counterparts.
| Evidence Dimension | Symmetrical halogen exchange rate (relative) |
|---|---|
| Target Compound Data | Methanol: 0.0385; DMF: 3.82 (relative to I = 1) |
| Comparator Or Baseline | 1-Chloro-2,4-dinitrobenzene: Methanol 0.0092, DMF 17.7; 1-Iodo-2,4-dinitrobenzene: Methanol 1, DMF 1 |
| Quantified Difference | Br is ~4× faster than Cl in MeOH; in DMF, Br is ~5× slower than Cl |
| Conditions | Methanol and NN‑dimethylformamide, 100 °C, radioisotopic tracing |
Why This Matters
The bromo‑analogue provides a balanced reactivity window—faster than chloride in protic solvents yet more controllable than iodide in aprotic media—enabling tailored SNAr process development.
- [1] Kendall, F. H., Miller, J., & Wong, R. (1971). The use of radioisotopes in studies of reaction mechanism. Part II. Theoretical calculation and experimental measurement of halogen exchange of 1-halogeno-2,4-dinitrobenzenes in methanol and NN-dimethylformamide. J. Chem. Soc. B, 1521–1525. View Source
